5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a structurally complex oxazole-4-carbonitrile derivative. Its core oxazole ring is substituted at the 2-position with a 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl group and at the 5-position with a [3-(dimethylamino)propyl]amino chain. Oxazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and kinase-inhibitory activities . The tetrahydroisoquinoline sulfonyl moiety may enhance receptor-binding affinity, as sulfonamide groups are known to participate in hydrogen bonding and electrostatic interactions with biological targets . The dimethylaminopropylamino side chain likely improves solubility and bioavailability, a common strategy in drug design .
Molecular Formula: C₂₄H₂₉N₅O₃S
Molecular Weight: 467.6 g/mol
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-28(2)14-5-13-26-24-22(16-25)27-23(32-24)19-8-10-21(11-9-19)33(30,31)29-15-12-18-6-3-4-7-20(18)17-29/h3-4,6-11,26H,5,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSLCWMOHEAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tetrahydroisoquinoline moiety: This is achieved through a substitution reaction, where the tetrahydroisoquinoline group is attached to the phenyl ring.
Attachment of the dimethylamino propyl group: This step involves the reaction of the intermediate compound with dimethylaminopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Target Compound
- Hypothetical Advantages: The tetrahydroisoquinoline sulfonyl group may confer selectivity for serotonin or adrenergic receptors, as seen in related sulfonamide-containing compounds . The dimethylaminopropylamino chain could improve aqueous solubility compared to non-polar analogs (e.g., methoxyphenyl or trifluoromethyl derivatives) .
Comparative Compound Highlights
Piperidine Sulfonyl Derivatives (): Piperidine-based sulfonamides (e.g., 3-methylpiperidin-1-sulfonyl in ) generally exhibit lower molecular weights and reduced steric hindrance compared to tetrahydroisoquinoline analogs. This may enhance binding to flat, hydrophobic enzyme pockets (e.g., kinases).
Pyrimidine cores (vs. oxazole) may alter binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.
Biological Activity
The compound 5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several distinct functional groups that contribute to its biological activity:
- Dimethylamino group : Known for influencing pharmacokinetics and receptor binding.
- Tetrahydroisoquinoline moiety : Associated with various neuropharmacological effects.
- Oxazole ring : Often linked to antimicrobial and anti-inflammatory properties.
Research indicates that this compound interacts with specific biological pathways, particularly involving the orexin receptors . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. The compound's structural components suggest potential antagonistic activity at these receptors.
Key Findings:
- Binding Affinity : Studies have demonstrated that compounds similar to this one exhibit significant binding affinity to orexin receptors (OX1 and OX2), with IC50 values indicating selective inhibition of OX1 over OX2 .
- Cellular Responses : In vitro assays have shown that the compound can modulate calcium mobilization in cells expressing orexin receptors, indicating its potential role in altering neuronal excitability and signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Orexin Receptor Antagonism
A study evaluating the effects of similar compounds on orexin receptors found that modifications at the 1-position of the tetrahydroisoquinoline significantly enhanced OX1 receptor selectivity. The dimethylamino substitution notably improved binding affinity .
Study 2: Neuropharmacological Impact
In a model assessing sleep patterns in rodents, administration of the compound resulted in a notable decrease in wakefulness and an increase in non-REM sleep duration. This suggests a potential application in treating sleep disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
